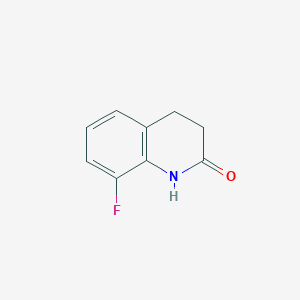

8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

8-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXDSPOJPOHHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569015 | |

| Record name | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143268-79-5 | |

| Record name | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS Number: 143268-79-5). Due to a scarcity of published experimental data for this specific molecule, this guide also furnishes general experimental protocols for determining key physicochemical parameters, based on methodologies applied to structurally related quinolinone derivatives.

Core Physicochemical Data

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₈FNO | --- | PubChem |

| Molecular Weight | 165.16 g/mol | --- | PubChem |

| XlogP | 1.2 | Predicted | PubChem[1] |

| Monoisotopic Mass | 165.05899 Da | Predicted | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the fundamental physicochemical properties of quinolinone derivatives. These protocols are broadly applicable and can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

A common and accessible method for determining the melting point is the capillary melting point technique.

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a compound's melting point.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. For a compound like this compound, which contains an amide group, understanding its acidic/basic properties is crucial for predicting its behavior in biological systems.

Methodology: UV-Vis Spectrophotometry

Spectrophotometric titration is a widely used method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions with known pH values are also prepared.

-

Spectral Scans: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the largest spectral change is observed is plotted against the pH of the buffer solutions.

-

pKa Calculation: The pKa is determined from the resulting sigmoidal curve, often by finding the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, derivative methods can be applied to the titration curve to pinpoint the inflection point, which corresponds to the pKa.

Determination of the Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP value.

-

System Preparation: A two-phase system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). The two phases are then mixed thoroughly in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination

Solubility, the concentration of a saturated solution of a compound in a specific solvent, is another fundamental property, particularly for drug formulation.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

References

Elucidation of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Crystal Structure: A Technical Guide

Disclaimer: As of November 2025, a detailed crystal structure for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one is not publicly available in the referenced scientific literature. The following guide provides a comprehensive overview of the methodologies and data presentation that would be involved in the determination and analysis of this crystal structure, based on established crystallographic practices and available data for analogous compounds.

This technical whitepaper is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the elucidation of the crystal structure of this compound. The document outlines the synthesis, crystallization, and X-ray diffraction analysis protocols, along with the standardized presentation of crystallographic data.

Introduction

This compound is a fluorinated derivative of the dihydroquinolinone scaffold, a core structure present in numerous biologically active compounds. The introduction of a fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A definitive crystal structure is paramount for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-based drug design efforts.

Experimental Protocols

The following sections detail the hypothetical experimental procedures for the synthesis, crystallization, and structural analysis of this compound.

2.1. Synthesis of this compound

While a specific synthesis protocol for this compound is not detailed in the provided search results, a plausible synthetic route can be adapted from methods used for similar quinolinone derivatives. A common approach involves the cyclization of a corresponding N-substituted phenylpropenamide.

2.2. Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. A variety of crystallization techniques should be systematically employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution, leading to slow crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

2.3. Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data are then processed to determine the unit cell parameters and the crystal structure is solved and refined using specialized software.

Data Presentation

The crystallographic data for this compound would be presented in a standardized format as shown in the tables below. The values in these tables are placeholders and represent the type of data that would be reported.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₈FNO |

| Formula weight | 165.16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.1234(5) Å, α = 90° |

| b = 10.4567(8) Å, β = 90° | |

| c = 13.9876(12) Å, γ = 90° | |

| Volume | 750.12(11) ų |

| Z | 4 |

| Density (calculated) | 1.462 Mg/m³ |

| Absorption coefficient | 0.112 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -6 ≤ h ≤ 6, -13 ≤ k ≤ 13, -18 ≤ l ≤ 18 |

| Reflections collected | 7890 |

| Independent reflections | 1845 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.988 and 0.972 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1845 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| F(1)-C(8) | 1.355(2) | C(7)-C(8)-C(8a) | 119.5(2) |

| O(1)-C(2) | 1.234(2) | C(2)-N(1)-C(8a) | 124.8(2) |

| N(1)-C(2) | 1.378(2) | N(1)-C(2)-C(3) | 117.3(2) |

| N(1)-C(8a) | 1.401(2) | C(2)-C(3)-C(4) | 112.1(2) |

| C(2)-C(3) | 1.512(3) | C(3)-C(4)-C(4a) | 110.5(2) |

| C(3)-C(4) | 1.528(3) | C(4)-C(4a)-C(8a) | 120.9(2) |

| C(4)-C(4a) | 1.505(2) | C(4a)-C(8a)-N(1) | 118.7(2) |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a small molecule crystal structure.

Caption: Experimental workflow for crystal structure determination.

4.2. Hypothetical Signaling Pathway

Given that many quinolinone derivatives exhibit biological activity, the following diagram illustrates a hypothetical signaling pathway where such a compound could act as an inhibitor of a protein kinase.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

The determination of the crystal structure of this compound is a critical step in characterizing this compound. This guide provides a comprehensive framework for the experimental procedures and data analysis required for this purpose. While the specific crystallographic data is not yet available, the methodologies outlined here represent the standard approach for such an elucidation. The resulting structural information would be invaluable for understanding its chemical properties and for guiding the design of new therapeutic agents.

Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, has emerged as a compound of interest, though detailed public data on its precise mechanism of action remains limited. This technical guide synthesizes the available information on the broader class of 3,4-dihydro-2(1H)-quinolinones and contextualizes the potential activities of the 8-fluoro substituted analog. While specific quantitative data and established signaling pathways for this compound are not yet extensively documented in peer-reviewed literature, this paper serves to outline the known pharmacology of its structural class and suggests potential avenues for future investigation.

Introduction to the 3,4-Dihydro-2(1H)-quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a key pharmacophore found in several FDA-approved drugs and a multitude of investigational compounds.[1] This structural motif is recognized for its versatility in drug design, enabling interaction with a diverse range of biological targets.[1] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological activities, impacting both central and peripheral tissues.[1]

Known biological activities associated with the 3,4-dihydro-2(1H)-quinolinone class include:

-

Phosphodiesterase (PDE) inhibition[1]

-

Beta-adrenergic receptor blocking[1]

-

Vasopressin receptor antagonism[1]

-

Modulation of serotonin and dopamine receptors[1]

The substitution pattern on the quinolinone ring system is a critical determinant of the specific biological activity and potency of the resulting compound. The introduction of a fluorine atom at the 8-position, as in the case of this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties due to fluorine's unique electronic and steric characteristics.

Potential Biological Targets and Mechanisms of Action

Central Nervous System (CNS) Activity

Derivatives of related tetrahydroisoquinolines are being explored as potential candidates for CNS drugs.[2] The 3,4-dihydro-2(1H)-quinolinone scaffold itself is present in aripiprazole, an atypical antipsychotic with a complex pharmacology involving dopamine and serotonin receptor modulation.[1] This suggests that this compound could potentially exhibit activity at CNS receptors.

Antimicrobial and Anticancer Potential

The broader class of quinoline and hydroxyquinoline derivatives has been extensively studied for antimicrobial, antifungal, and anticancer properties.[3] For instance, certain 8-hydroxyquinoline derivatives have shown inhibitory activity against various pathogens and cancer cell lines.[3] While the subject compound is not an 8-hydroxyquinoline, the quinolinone core is a common feature. The fluorination at the 8-position could enhance such activities, a strategy often employed in medicinal chemistry to improve potency and metabolic stability.

A logical workflow for investigating the mechanism of action of a novel compound like this compound would involve a series of screening and targeted assays.

Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Role of Fluorine Substitution

The presence of a fluorine atom at the 8-position is a key structural feature. In medicinal chemistry, fluorine substitution is a well-established strategy to modulate a compound's properties. Potential effects of the 8-fluoro substituent include:

-

Enhanced Metabolic Stability: Fluorine can block sites of metabolism, potentially increasing the compound's half-life.

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Altered Lipophilicity: Fluorine substitution can impact a molecule's lipophilicity, which in turn affects its solubility, cell permeability, and overall pharmacokinetic profile.

Future Directions and Conclusion

The current body of scientific literature does not provide a detailed elucidation of the mechanism of action for this compound. However, the known pharmacology of the 3,4-dihydro-2(1H)-quinolinone scaffold suggests several plausible avenues for investigation.

Future research should focus on:

-

Broad biological screening: To identify the primary therapeutic area and potential cellular phenotypes affected by the compound.

-

Target identification and validation: To pinpoint the specific molecular targets responsible for its biological activity.

-

In vitro and in vivo studies: To characterize its efficacy, potency, and pharmacokinetic/pharmacodynamic properties.

The logical relationship for future research can be visualized as a progression from initial screening to detailed mechanistic studies.

Caption: Logical progression of research for a novel chemical entity.

References

Screening for Biological Activity of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial biological screening of the novel compound 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. Drawing upon the extensive research into the diverse pharmacological activities of quinolinone and quinoline derivatives, this document outlines potential therapeutic areas of interest, detailed experimental protocols for preliminary screening, and a strategy for data analysis and visualization. The content is structured to facilitate the design and execution of a robust preclinical evaluation pipeline for this specific molecule.

Introduction to the Quinolinone Scaffold

The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and neuroprotective agents.[1][3][4][5] The introduction of a fluorine atom at the 8-position of the 3,4-dihydroquinolin-2(1H)-one core may significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making a thorough biological screening essential to unveil its therapeutic potential. The diverse effects of these compounds often stem from their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and neuronal function.[6][7]

Potential Therapeutic Targets and Screening Strategy

Based on the established activities of related quinolinone derivatives, the initial screening of this compound should focus on several key areas. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific assays, is recommended.

Anticancer Activity

Quinoline derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting key enzymes in cancer progression.[1][8]

-

Cytotoxicity Screening: Initial assessment of the compound's effect on the viability of a panel of human cancer cell lines.

-

Apoptosis Induction: Investigating the mechanism of cell death induced by the compound.

-

Enzyme Inhibition: Targeting specific enzymes known to be dysregulated in cancer.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been linked to their ability to inhibit key enzymes in the inflammatory cascade.[4]

-

Enzyme Inhibition Assays: Targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Neuroprotective Activity

Certain quinoline derivatives have been explored for their potential in treating neurodegenerative diseases by targeting enzymes involved in their pathology.[3]

-

Enzyme Inhibition Assays: Targeting acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).

Antimicrobial Activity

The quinoline scaffold is present in several antibacterial and antifungal agents.[5]

-

Minimum Inhibitory Concentration (MIC) Determination: Assessing the compound's ability to inhibit the growth of various bacterial and fungal strains.

Experimental Protocols

The following section provides detailed methodologies for key in vitro screening assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assays

Principle: This assay detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic substrate.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Lysis: Lyse the cells and collect the protein extract.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm) over time.

-

Data Analysis: Quantify the caspase-3 activity and express it as a fold change relative to the untreated control. The EC50 value, the concentration that results in 50% of the maximal enzyme activation, can also be determined.[8]

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Enzyme Inhibition Assays (General Protocol)

Principle: These assays measure the ability of the test compound to inhibit the activity of a specific enzyme using a colorimetric or fluorometric substrate.

General Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme, buffer, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a specified time to allow the compound to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the specific substrate.

-

Signal Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Specific Enzyme Assay Kits: Commercially available kits are recommended for specific enzymes such as COX-1/2, 5-LOX, AChE, BACE1, and GSK3β, as they provide optimized buffers, substrates, and protocols.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | Value |

| HeLa | Cervical Cancer | Value |

| HCT-116 | Colon Cancer | Value |

| HepG2 | Liver Cancer | Value |

| A549 | Lung Cancer | Value |

Table 2: In Vitro Enzyme Inhibition of this compound

| Enzyme Target | Assay Type | IC50 (µM) |

| COX-1 | Colorimetric | Value |

| COX-2 | Colorimetric | Value |

| 5-LOX | Fluorometric | Value |

| AChE | Colorimetric | Value |

| BACE1 | FRET | Value |

| GSK3β | Kinase Assay | Value |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Value |

| Escherichia coli | ATCC 25922 | Value |

| Pseudomonas aeruginosa | ATCC 27853 | Value |

| Candida albicans | ATCC 90028 | Value |

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological pathways.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for novel 8-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives and their analogs. The document outlines detailed experimental protocols, presents illustrative quantitative data, and visualizes key synthetic and experimental workflows. Furthermore, it explores the potential biological significance of this scaffold, offering a foundation for further research and development in medicinal chemistry.

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, present in a variety of natural products and synthetic compounds with diverse biological activities.[1][2] The introduction of a fluorine atom at the 8-position is anticipated to modulate the physicochemical and pharmacological properties of these molecules, potentially enhancing their metabolic stability, binding affinity, and overall therapeutic potential.

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route to the core structure, this compound, is proposed, commencing from commercially available 3-fluoroaniline. This is followed by functionalization to generate a library of novel analogs.

Step 1: Amide Formation

The initial step involves the acylation of 3-fluoroaniline with 3-chloropropionyl chloride to yield the intermediate, N-(3-fluorophenyl)-3-chloropropionamide. This is a standard amide bond formation reaction.

Step 2: Intramolecular Friedel-Crafts Acylation

The synthesized N-(3-fluorophenyl)-3-chloropropionamide undergoes an intramolecular Friedel-Crafts acylation to afford the target this compound.[3][4] The cyclization is directed to the ortho position of the fluorine atom, leading to the desired 8-fluoro isomer.

Diagram of the Proposed Synthetic Pathway ```dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"3-Fluoroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Chloropropionyl_chloride" [label="3-Chloropropionyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="N-(3-fluorophenyl)-3-\nchloropropionamide"]; "Final_Product" [label="8-Fluoro-3,4-dihydroquinolin-\n2(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Fluoroaniline" -> "Intermediate" [label="Et3N, DCM, 0 °C to rt"]; "3-Chloropropionyl_chloride" -> "Intermediate"; "Intermediate" -> "Final_Product" [label="AlCl3, CS2, reflux"]; }

Caption: General workflow for synthesis, characterization, and screening.

Potential Biological Significance and Signaling Pathways

Derivatives of the quinolinone scaffold have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [5][6][7]One common mechanism of action for such compounds is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial regulators of cellular signaling pathways implicated in cancer.

A plausible signaling pathway that could be modulated by novel this compound derivatives is the generic RTK pathway, which, upon activation by a growth factor, triggers downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, ultimately leading to cell proliferation, survival, and migration. Inhibition of the RTK by a small molecule inhibitor would block these downstream effects.

References

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Synthesis, Spectroscopic Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS No: 143268-79-5), a fluorinated quinolinone derivative of interest in medicinal chemistry and drug discovery. This document details its mass spectrometry and Nuclear Magnetic Resonance (NMR) data, outlines general experimental protocols for its synthesis and characterization, and presents a visual workflow for its production and analysis.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through mass spectrometry and NMR spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.16 g/mol |

| Mass Spectrum (EI) | m/z (relative intensity): [Data not available] |

NMR Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| [Data not available] | |||

| [Data not available] | |||

| [Data not available] | |||

| [Data not available] |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| [Data not available] | |

| [Data not available] | |

| [Data not available] | |

| [Data not available] | |

| [Data not available] | |

| [Data not available] | |

| [Data not available] | |

| [Data not available] | |

| [Data not available] |

Note: Specific NMR and mass spectrometry data for this compound were not publicly available at the time of this publication. The tables are provided as a template for data presentation.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis of this compound and the acquisition of its NMR and mass spectrometry data. These protocols are based on standard laboratory techniques for similar compounds.

Synthesis of this compound

A common synthetic route to 3,4-dihydroquinolin-2(1H)-ones involves the cyclization of N-arylpropenamides. For the synthesis of the title compound, a plausible approach is the intramolecular Friedel-Crafts-type cyclization of a suitable N-(fluorophenyl)acrylamide precursor.

Materials:

-

N-(2-fluorophenyl)-3-chloropropionamide

-

Aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Inert solvent (e.g., dichloromethane, dichloroethane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of N-(2-fluorophenyl)-3-chloropropionamide in an inert solvent, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to a cold aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

NMR Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Optimize the spectral width, number of scans, and relaxation delay for optimal signal-to-noise and resolution.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the internal standard.

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), or a high-resolution mass spectrometer (HRMS).

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of this compound to its final characterization.

Caption: Synthesis and Analysis Workflow.

comprehensive literature review on fluorinated quinolinone compounds

Fluorinated Quinolinone Compounds: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of fluorinated quinolinone compounds, a significant class of heterocyclic molecules with broad therapeutic applications. The strategic incorporation of fluorine atoms into the quinolinone scaffold has been shown to dramatically enhance biological activity, leading to the development of potent antibacterial, anticancer, and antifungal agents. This document details their mechanisms of action, structure-activity relationships (SAR), synthetic methodologies, and key quantitative data from recent literature.

Introduction to Fluorinated Quinolinones

Quinolinones are bicyclic heterocyclic compounds that form the core structure of numerous naturally occurring and synthetic bioactive molecules. The introduction of a fluorine atom, a practice that has become a cornerstone of modern medicinal chemistry, can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] In the context of quinolones, the addition of fluorine at the C-6 position was a breakthrough, leading to the development of the fluoroquinolone class of antibiotics.[1][] These compounds exhibit a broad spectrum of activity and have been instrumental in treating various bacterial infections.[4] More recently, structural modifications of the fluoroquinolone template have yielded derivatives with potent activity against cancer cells and pathogenic fungi, expanding their therapeutic potential.[5][6][7]

Mechanisms of Action

The biological activity of fluorinated quinolinones is primarily driven by their ability to inhibit essential enzymes involved in DNA replication and maintenance.

Antibacterial Activity: Inhibition of Bacterial Topoisomerases

The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death.[9][10]

Interestingly, the primary target can differ between bacterial types.

-

In Gram-negative bacteria , DNA gyrase is typically the more sensitive target.[][10]

-

In Gram-positive bacteria , topoisomerase IV is often the primary target.[][10]

This dual-targeting capability contributes to their broad-spectrum activity. The fluorine atom at the C-6 position has been shown to significantly enhance the inhibition of DNA gyrase.[1][]

Anticancer Activity: Targeting Eukaryotic Topoisomerases and Other Pathways

The success of fluoroquinolones as antibacterial agents prompted research into their effects on eukaryotic cells. Certain fluorinated quinolinone derivatives have demonstrated significant anticancer activity, primarily by targeting mammalian topoisomerases I and II.[5] Similar to their bacterial counterparts, these enzymes are vital for resolving topological stress in DNA during replication. Inhibition leads to DNA damage, cell cycle arrest, and apoptosis.

For example, some ciprofloxacin derivatives have been shown to inhibit topoisomerase I and II, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic pathway.[5] Other studies have demonstrated that novel fluorinated quinoline analogues can induce the production of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects.[11][12]

Structure-Activity Relationships (SAR)

The biological potency and spectrum of activity of fluorinated quinolinones are highly dependent on the substituents at various positions of the core structure.[13][14]

-

Position 1 (N-1): Substitution at this position is crucial for antibacterial activity. Changing an ethyl group to a cyclopropyl group has been found to increase antiproliferative activity against cancer cells and enhance interference with mammalian topoisomerase II.[15]

-

Position 3 (C-3): The carboxylic acid group is a key pharmacophore for interacting with the bacterial DNA gyrase-DNA complex.[14] Modifications at this position can convert antibacterial agents into anticancer analogs by altering lipophilicity and cytotoxic activity.[15]

-

Position 6 (C-6): The presence of a fluorine atom is a defining feature of modern fluoroquinolones. It enhances cell membrane permeability and improves the inhibition of DNA gyrase, thereby increasing antibacterial potency.[1][][16] For anticancer activity, a fluorine atom at this position is also considered necessary.[5]

-

Position 7 (C-7): A heterocyclic substituent, such as a piperazine ring, is responsible for a broader spectrum of activity and higher intrinsic potency.[13] Modifications at this site significantly influence antibacterial activity and interaction with the prokaryotic topoisomerase-DNA complex.[5]

-

Position 8 (C-8): The introduction of an additional fluorine atom or a methoxy group at this position can increase the effectiveness of anticancer action.[5] A fluorine substituent at C-8 has also been shown to reduce the efflux of the drug from bacterial cells.[17]

Synthesis of Fluorinated Quinolinones

Various synthetic routes have been developed to produce fluorinated quinolinone derivatives. A common strategy involves the initial construction of the core quinolinone ring system, followed by functionalization. One representative method is the cyclocondensation of a substituted aniline with a β-ketoester, followed by esterification or other modifications.

Quantitative Biological Data

The following tables summarize key quantitative data for the biological activities of various fluorinated quinolinone compounds reported in the literature.

Table 1: Anticancer Activity of Fluorinated Quinolinone Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | Result (IC₅₀) | Reference |

| Ciprofloxacin ortho-phenol chalcone derivative | A549 (Lung) | Cytotoxicity | 27.71 µM | [5] |

| Ciprofloxacin ortho-phenol chalcone derivative | HepG2 (Hepatoma) | Cytotoxicity | 22.09 µM | [5] |

| Ciprofloxacin/quinoline hybrid (Compound 65) | SR (Leukemia) | Growth Inhibition | 33.25% inhibition | [5] |

| Ciprofloxacin/quinoline hybrid (Compound 66) | SR (Leukemia) | Growth Inhibition | 52.62% inhibition | [5] |

| Ciprofloxacin/quinoline hybrid (Compound 65) | UO-31 (Renal) | Growth Inhibition | 64.19% inhibition | [5] |

| Ciprofloxacin/quinoline hybrid (Compound 66) | UO-31 (Renal) | Growth Inhibition | 55.49% inhibition | [5] |

| Fluorinated Quinoline Analogues (6a, 6b, 6d, 6f) | MDA-MB-468 (TNBC) | Cytotoxicity | 2.5 - 5 µM | [11][12] |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Human Cancer Panel (39 lines) | Cytotoxicity | Most effective in panel | [18] |

Table 2: Antifungal Activity of Fluorinated Quinoline Analogues (at 50 µg/mL)

| Compound | Fungal Species | Result (Inhibition %) | Reference |

| 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% | [6][19] |

| 2g | Rhizoctonia solani | 80.8% | [6][19] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key synthetic and biological evaluation techniques cited in the literature.

Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1)

This protocol is adapted from the synthesis of a core intermediate.[6]

-

Combine 2-fluoroaniline (100.00 mmol), ethyl 2-methylacetoacetate (100.00 mmol), and polyphosphoric acid (150.00 mmol) in a 250 mL three-necked flask.

-

Heat the mixture to 150 °C and allow the reaction to proceed to completion (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

-

Collect the resulting precipitate by filtration.

-

Dry the solid to yield 8-fluoro-2,3-dimethylquinolin-4-ol.

Protocol: Synthesis of Final Ester Derivatives (General)

This protocol is adapted from the esterification of the quinolinone intermediate.[6]

-

In a 50 mL round-bottomed flask, combine the quinolinone intermediate (1.05 mmol), a substituted benzoic acid (1.16 mmol), EDC•HCl (1.26 mmol), 4-dimethylaminopyridine (DMAP) (1.05 mmol), and DMF (10 mL).

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Add 30 mL of water to the flask and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic phases and wash with saturated brine (3 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by column chromatography to obtain the final target compound.

Protocol: Cell Viability (MTT) Assay

This is a general protocol for assessing cytotoxicity, as employed in studies evaluating anticancer activity.[20]

-

Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated quinolinone compounds for a specified duration (e.g., 48 hours).

-

After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Fluorinated quinolinone compounds represent a versatile and powerful scaffold in drug discovery. Their initial development as potent antibacterial agents has paved the way for the exploration of new therapeutic applications, most notably in oncology. The structure-activity relationships are well-defined, providing a rational basis for the design of next-generation derivatives with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of anticancer leads, exploring novel mechanisms of action beyond topoisomerase inhibition, and investigating their potential against drug-resistant microbial strains and cancer cell lines. The continued synthesis and evaluation of novel fluorinated quinoline analogues will undoubtedly open new avenues for developing effective therapeutics for a range of diseases.[11][12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 4. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 9. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Potential Protein Targets for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the potential protein targets of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one by examining the biological activities of structurally related compounds based on the 3,4-dihydroquinolin-2(1H)-one scaffold. Due to the limited direct research on the specified molecule, this document extrapolates potential targets from its close chemical analogs, offering a foundational resource for future investigation.

Introduction to the 3,4-dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the introduction of diverse functional groups, leading to compounds with a wide range of therapeutic applications. Derivatives of this scaffold have been investigated for their potential as anticancer, anticonvulsant, and antiplatelet agents, among others. The introduction of a fluorine atom at the 8-position, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic profile and target interactions.

Potential Protein Targets and Quantitative Data

Based on the activities of various derivatives of 3,4-dihydroquinolin-2(1H)-one, several potential protein targets can be inferred for this compound. The following tables summarize the quantitative data for these derivatives against their respective targets.

Table 1: Tubulin Polymerization Inhibitors

| Compound Name/Identifier | Target | IC50 (µM) | Cell Line/Assay Condition |

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | Tubulin Polymerization | 6.74 | In vitro tubulin assembly |

| Compound 6t (a dihydroquinolin-4(1H)-one derivative) | Tubulin Polymerization | 3.06 | In vitro tubulin assembly |

Data from multiple studies indicate that derivatives of the quinolinone scaffold can inhibit tubulin polymerization, a key process in cell division, making it a potential target for anticancer therapies.[1][2]

Table 2: GABAA Receptor Ligands

| Compound Name/Identifier | Target | IC50 (µM) | Assay Condition |

| 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | GABAA Receptor | 0.12 | In vitro binding experiment |

Derivatives of 3,4-dihydroquinolin-2(1H)-one have shown potent binding affinity for the GABAA receptor, suggesting a potential mechanism for anticonvulsant activity.[3]

Table 3: Thromboxane A2 Synthase and cAMP Phosphodiesterase Inhibitors

| Compound Name/Identifier | Target | IC50 (µM) | Assay Condition |

| Compound 7e (a 1H-imidazol-1-yl-substituted 3,4-dihydroquinolin-2(1H)-one) | Thromboxane A2 Synthase | 1.2 | In vitro ADP-induced aggregation in human platelets |

| Compound 7e (a 1H-imidazol-1-yl-substituted 3,4-dihydroquinolin-2(1H)-one) | cAMP Phosphodiesterase | 6.4 | In vitro inhibition in human platelets |

Certain 3,4-dihydroquinolin-2(1H)-one derivatives have demonstrated dual inhibitory activity against thromboxane A2 synthase and cAMP phosphodiesterase, indicating potential applications in cardiovascular diseases.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize the activity of 3,4-dihydroquinolin-2(1H)-one derivatives.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in absorbance or fluorescence of a reporter molecule that binds to polymerized microtubules.

Protocol:

-

Reagent Preparation:

-

Purified tubulin (e.g., from porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[5][6]

-

GTP is added to the buffer to a final concentration of 1 mM.

-

The test compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.

-

-

Assay Procedure:

-

The tubulin solution is placed in a 96-well plate.[5]

-

The test compound or vehicle control is added to the wells.

-

The plate is incubated at 37°C to initiate polymerization.[5][6]

-

The absorbance at 340 nm or 350 nm is measured kinetically over a period of time (e.g., 60-90 minutes) using a temperature-controlled spectrophotometer.[5][6]

-

-

Data Analysis:

-

The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.

-

The IC50 value is determined by plotting the inhibition of tubulin polymerization against the concentration of the test compound.

-

GABAA Receptor Binding Assay

This assay determines the affinity of a compound for the GABAA receptor.

Principle: A radiolabeled ligand with known affinity for the GABAA receptor is used in a competitive binding experiment with the test compound. The amount of radioligand displaced by the test compound is proportional to its binding affinity.

Protocol:

-

Membrane Preparation:

-

Crude synaptic membranes are prepared from rat brain tissue.

-

-

Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined period.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The IC50 value is determined from the competition binding curve.

-

cAMP Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE.

Principle: The assay quantifies the amount of AMP produced from the hydrolysis of cAMP by PDE. The AMP is then converted to ATP, which is detected using a luciferase-based bioluminescent reaction.

Protocol:

-

Reagent Preparation:

-

Recombinant PDE enzyme is diluted in assay buffer.

-

The test compound is prepared in a suitable solvent.

-

The cAMP substrate and the AMP detection reagents are prepared according to the manufacturer's instructions.[7]

-

-

Assay Procedure:

-

The PDE enzyme and the test compound are pre-incubated in a 96- or 384-well plate.

-

The reaction is initiated by the addition of the cAMP substrate.

-

The reaction is incubated at room temperature for a specified time (e.g., 30-60 minutes).[7]

-

A stop solution may be added to terminate the enzymatic reaction.[7]

-

-

Detection:

-

Data Analysis:

-

The percent inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the concentration of the test compound.

-

Visualizations of Pathways and Workflows

Tubulin Polymerization Inhibition Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effect of a compound on tubulin polymerization.

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

GABAA Receptor Signaling

This diagram depicts a simplified model of a GABAA receptor and the allosteric modulation by benzodiazepine-like compounds.

Caption: Allosteric modulation of the GABAA receptor.

Thromboxane A2 and cAMP Signaling Pathway

The following diagram illustrates the interconnected pathways of thromboxane A2 synthesis and cAMP degradation in platelets.

Caption: Dual inhibition of TXA2 synthase and cAMP PDE.

Conclusion and Future Directions

The 3,4-dihydroquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this compound is currently lacking, the evidence from its structural analogs strongly suggests that its potential protein targets include tubulin, the GABAA receptor, thromboxane A2 synthase, and cAMP phosphodiesterase.

Future research should focus on the synthesis and biological evaluation of this compound to directly assess its activity against these and other potential targets. A systematic investigation, employing the experimental protocols outlined in this guide, will be essential to elucidate its mechanism of action and to determine its therapeutic potential. The strategic placement of the fluorine atom at the 8-position may confer unique pharmacological properties, making this compound a compelling candidate for further drug discovery and development efforts.

References

- 1. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulin polymerization assay [bio-protocol.org]

- 6. cytoskeleton.com [cytoskeleton.com]

- 7. lonzabio.jp [lonzabio.jp]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the construction of the quinolinone ring system, followed by a selective reduction.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the synthesis of the intermediate, 8-Fluoro-4-methylquinolin-2(1H)-one, through a Knorr-type quinoline synthesis. The subsequent step is the catalytic hydrogenation of this intermediate to yield the final product.

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 8-Fluoro-4-methylquinolin-2(1H)-one

This step employs a Knorr-type quinoline synthesis, which involves the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed cyclization.

Experimental Protocol

Materials and Reagents:

-

2-Fluoroaniline

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (EtOH)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, EtOAc)

Procedure:

-

Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes, then heat to 110-120 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature to obtain the crude ethyl 3-(2-fluorophenylamino)but-2-enoate.

-

Cyclization: Cool the crude intermediate in an ice bath. Slowly add concentrated sulfuric acid (3-4 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and warm the mixture to 80-90 °C. Stir at this temperature for 1-2 hours until the cyclization is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data (Representative)

| Parameter | Value |

| Starting Material | 2-Fluoroaniline |

| Reagent | Ethyl acetoacetate |

| Product | 8-Fluoro-4-methylquinolin-2(1H)-one |

| Typical Yield | 65-75% |

| Purity (after purification) | >98% |

| Appearance | Off-white to pale yellow solid |

Step 2: Synthesis of this compound

The second step involves the selective reduction of the C3-C4 double bond of the quinolinone ring via catalytic hydrogenation.

Experimental Protocol

Materials and Reagents:

-

8-Fluoro-4-methylquinolin-2(1H)-one

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Filtration agent (e.g., Celite®)

Procedure:

-

Reaction Setup: To a hydrogenation vessel, add 8-Fluoro-4-methylquinolin-2(1H)-one (1.0 eq) and a suitable solvent (e.g., ethanol).

-

Carefully add 10% Palladium on carbon (5-10 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm, but can vary) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data (Representative)

| Parameter | Value |

| Starting Material | 8-Fluoro-4-methylquinolin-2(1H)-one |

| Catalyst | 10% Palladium on Carbon |

| Product | This compound |

| Typical Yield | 85-95% |

| Purity (after purification) | >99% |

| Appearance | White to off-white solid |

Reaction Mechanisms

Knorr Quinoline Synthesis Mechanism

The Knorr synthesis proceeds through the initial formation of a β-anilinoacrylate intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to form the quinolinone ring.

Caption: Simplified mechanism of the Knorr quinoline synthesis.

Catalytic Hydrogenation Mechanism

The catalytic hydrogenation involves the adsorption of both the quinolinone and hydrogen onto the surface of the palladium catalyst, followed by the stepwise addition of hydrogen atoms across the double bond.

Caption: Simplified mechanism of catalytic hydrogenation.

Application Notes and Protocols for Developing an In Vitro Model with 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note provides a detailed framework for establishing an in vitro model to investigate the potential anticancer effects of a specific derivative, 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. The protocols outlined herein describe a systematic approach to evaluating its cytotoxicity, and its impact on cell cycle progression and apoptosis in a human colorectal cancer cell line.

Based on the known activities of similar quinoline compounds, which have been shown to induce apoptosis and inhibit key signaling pathways in cancer, this model will explore the hypothesis that this compound exerts its anticancer effects through the induction of apoptosis mediated by the p53 signaling pathway.[5]

Proposed Signaling Pathway

Experimental Workflow

Data Presentation

Table 1: Cytotoxicity of this compound on HCT-116 Cells

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 4.5 |

| 1 | 95.2 | ± 5.1 |

| 5 | 82.1 | ± 4.8 |

| 10 | 65.7 | ± 3.9 |

| 25 | 48.3 | ± 4.2 |

| 50 | 22.5 | ± 3.1 |

| 100 | 8.9 | ± 2.5 |

| IC50 (µM) | 27.8 |

Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.4 | 28.1 | 16.5 |

| Compound (25 µM) | 72.3 | 15.2 | 12.5 |

Table 3: Apoptosis Induction by this compound in HCT-116 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 2.1 | 1.5 | 3.6 |

| Compound (25 µM) | 18.7 | 10.2 | 28.9 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: Human colorectal carcinoma, HCT-116.

-

Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of apoptotic cells.

-

Procedure:

-

Seed HCT-116 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with the compound at its IC50 concentration (approximately 25 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Procedure:

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Objective: To measure the expression levels of key apoptotic proteins.

-

Procedure:

-

Treat HCT-116 cells with the compound at its IC50 concentration for 24 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53, Bax, cleaved Caspase-3, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols: Preclinical Evaluation of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific pharmacokinetic or pharmacodynamic data for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in mice is publicly available. The following application notes and protocols are representative examples based on standard methodologies for similar compounds and are intended to serve as a template for study design and execution.

Introduction

This compound is a synthetic compound belonging to the quinolinone class of molecules. Derivatives of quinoline and quinolinone have demonstrated a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The mechanism of action for some quinolinones involves the inhibition of critical cellular enzymes such as DNA gyrase and topoisomerase, or modulation of signaling pathways involved in cell proliferation and inflammation.[4][5][6]

To evaluate the therapeutic potential of this compound, a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical information for determining dosing regimens.[7] Pharmacodynamic studies investigate the biochemical and physiological effects of the drug on the body, establishing the relationship between drug concentration and its therapeutic effect.[8]

These application notes provide detailed protocols for conducting initial PK and PD studies of this compound in mice, a common preclinical model.

Pharmacokinetic (PK) Studies

Objective

To determine the key pharmacokinetic parameters of this compound in mice following intravenous (IV) and oral (PO) administration. This includes assessing its bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

This protocol outlines a typical PK study involving two common routes of administration.[9]

2.2.1. Materials and Equipment

-

Test Compound: this compound

-

Animals: Male or female CD-1 or C57BL/6 mice (8-10 weeks old)

-

Dosing Vehicles:

-

IV formulation: e.g., 10% DMSO, 40% PEG300, 50% saline

-